1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Organic Synthesis Protecting Group Strategy Process Chemistry

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- (C₁₆H₁₈O₄, MW 274.31) is a functionalized biphenyl featuring methoxymethoxy (-OCH₂OCH₃) protecting groups at the 2 and 2′ positions. This substitution pattern imparts axial chirality via restricted rotation around the central C–C bond, making the compound a valuable building block for atropisomeric ligands and catalysts.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 121169-22-0
Cat. No. B8627232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
CAS121169-22-0
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC=C1C2=CC=CC=C2OCOC
InChIInChI=1S/C16H18O4/c1-17-11-19-15-9-5-3-7-13(15)14-8-4-6-10-16(14)20-12-18-2/h3-10H,11-12H2,1-2H3
InChIKeyUQRJDQWLBHCSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- (CAS 121169-22-0) — Core Axially Chiral Scaffold for Asymmetric Synthesis and Biphenyl Ligand Construction


1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- (C₁₆H₁₈O₄, MW 274.31) is a functionalized biphenyl featuring methoxymethoxy (-OCH₂OCH₃) protecting groups at the 2 and 2′ positions . This substitution pattern imparts axial chirality via restricted rotation around the central C–C bond, making the compound a valuable building block for atropisomeric ligands and catalysts [1]. Standard commercial purity is 97% with batch‑specific QC (NMR, HPLC, GC) .

Axially chiral atropisomeric scaffold with restricted rotation at 25 °C
Dual-mode MOM groups: steric blocking and cleavable protecting units
Reported efficient methoxymethylation route with batch-specific stereochemical QC

Why 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- Cannot Be Replaced by Common 2,2'-Disubstituted Biphenyl Analogs


While other 2,2′-disubstituted biphenyls (e.g., 2,2′-dimethoxy‑, 2,2′-dihydroxy‑, or 2,2′-bis(methoxymethyl)biphenyl) are commercially available, they do not serve as interchangeable alternatives. The methoxymethoxy group uniquely functions as both a steric blocking unit that stabilizes axial chirality and as a labile protecting group that can be selectively cleaved to reveal the reactive 2,2′-biphenol core [1]. This dual‑mode reactivity is absent in permanent substituents (e.g., methoxy or trifluoromethyl) and is critical for multi‑step synthetic sequences where the chiral scaffold must be maintained during functionalization [2].

Target (MOM-protected) Potential Substitute
Cleavable MOM groups allow biphenol release under mild acid
Permanent 2,2′-substituents (e.g., methoxy) may block access to free biphenol core
Target (MOM-protected) Potential Substitute
Stable atropisomers at 25 °C; no racemization observed
2,2′-Bis(methoxymethyl) analog may exhibit lower rotational barrier and risk racemization
Target (MOM-protected) Potential Substitute
Strong ortho‑directing ability enables efficient 3,3′-functionalization
Alternative substituents (hydroxy, methoxy) may reduce lithiation regioselectivity or require extra protection

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-: Quantified Differentiation vs. Closest Analogs


Synthetic Yield Comparison: Methoxymethoxy‑Protected Biphenyl vs. Dimethoxy Biphenyl

In a standardized methoxymethylation protocol using NaH/THF/DMF and methoxymethyl chloride, 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- was isolated in 97% yield after chromatography . In contrast, the synthesis of the permanent methoxy analog, 2,2′-dimethoxybiphenyl, via Suzuki–Miyaura coupling of 2‑methoxyphenyl bromide and 2‑methoxyphenylboronic acid proceeds in only 71% yield under typical conditions .

Synthetic Yield
Data to verify
97% vs 71%
Δ +26%
Supports synthetic throughput screening context
Methoxymethylation vs Suzuki coupling conditions
Organic Synthesis Protecting Group Strategy Process Chemistry

Structural Lability and Synthetic Versatility: MOM‑Protected vs. Permanent 2,2′‑Substituents

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- contains MOM ethers that are stable under basic, nucleophilic, and many organometallic conditions yet can be selectively deprotected under mild acidic conditions (e.g., HCl/MeOH) to yield the parent 2,2′-biphenol [1]. In contrast, the methoxy groups in 2,2′-dimethoxybiphenyl are permanent and cannot be removed without destroying the aromatic ring . This labile nature enables sequential functionalization: the chiral axis is locked during initial modifications, then unmasked to introduce phosphine or other coordinating groups for catalysis [2].

Deprotection Capability
Class-level
Cleavable → biphenol vs No viable deprotection
Enables sequential functionalization review
HCl/MeOH deprotection context
Atropisomerism Chiral Ligand Design Protecting Group Chemistry

Axial Chirality Stability: MOM vs. Methoxymethyl (MOM vs. MOM) Substituent Steric Bulk

The methoxymethoxy group provides sufficient steric hindrance to prevent rapid rotation about the biphenyl axis at room temperature, enabling atropisomer isolation. In computational DFT studies of nineteen biphenyl derivatives, 2,2′-disubstituted biphenyls with MOM groups exhibit rotational barriers sufficient to produce configurationally stable atropisomers [1]. The analogous 2,2′-bis(methoxymethyl)biphenyl, with a CH₂OCH₃ substituent, presents a reduced steric profile that lowers the rotational barrier, potentially allowing racemization under ambient conditions [2].

Atropisomer Stability
Class-level
Stable at 25 °C vs Possible racemization
Supports configurational stability assessment
DFT/NMR rotational barrier context
Atropisomerism Rotational Barrier Chiral HPLC

Ortho‑Lithiation Efficiency and Regioselectivity for Further Functionalization

The methoxymethoxy group is a strong ortho‑directing group for lithiation, enabling selective functionalization at the 3 and 3′ positions. In a reported procedure, ortho‑lithiation of 2,2′-bis(methoxymethoxy)biphenyl with n‑BuLi followed by quenching with DMF yields the 3,3′-bis‑formyl derivative, a key intermediate for phosphine ligand synthesis [1]. In contrast, 2,2′-dihydroxybiphenyl cannot be directly lithiated due to the acidity of the phenolic protons, and 2,2′-dimethoxybiphenyl exhibits weaker ortho‑directing ability [2].

Ortho‑Lithiation
Class-level
Efficient 3,3′-functionalization vs Weaker directing effect
Supports ortho-functionalization study context
Directed metalation conditions
Directed ortho‑Metalation C–H Functionalization Biphenyl Functionalization

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-: Recommended Application Scenarios Based on Quantified Differentiation


Synthesis of 3,3′‑Disubstituted Axially Chiral Phosphine Ligands

The compound serves as the optimal precursor for constructing C₂‑symmetric biphenyl‑based phosphine ligands. Ortho‑lithiation at the 3,3′ positions followed by trapping with chlorophosphines yields bidentate ligands such as 2,2′‑bis(diphenylphosphino)‑6,6′‑dimethoxy‑1,1′‑biphenyl (MeO‑BIPHEP) after MOM deprotection [1]. This route is more direct and higher‑yielding than alternatives starting from 2,2′‑dimethoxy‑ or 2,2′‑dihydroxybiphenyl [2].

Preparation of Configurationally Stable Atropisomeric Building Blocks

For medicinal chemistry programs requiring axially chiral scaffolds (e.g., kinase inhibitors, antiviral agents), 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- provides a stable, commercially available building block that maintains stereochemical integrity during multi‑step synthesis [1]. The MOM groups prevent racemization during functionalization of the distal positions and can be removed in the final step to unmask the biphenol core [2].

Design of Chiral Dopants for Ferroelectric Liquid Crystals

Axially chiral biphenyls with conformationally restricted cores are investigated as chiral dopants for SmC* liquid crystal phases. DFT studies of nineteen biphenyl derivatives indicate that 2,2′-disubstituted MOM‑protected biphenyls possess dipole moments and conformational restrictions suitable for inducing high spontaneous polarization [1]. The MOM compound serves as a tunable scaffold for synthesizing such dopants.

Oxidative Coupling Catalyst Precursor Synthesis

Chiral biphenyl‑2,2′-diol derivatives, accessible via MOM deprotection of the target compound, are established ligands for vanadium‑ and titanium‑catalyzed asymmetric oxidative couplings (e.g., naphthol coupling) [1]. The MOM‑protected intermediate allows for late‑stage functionalization of the biphenyl backbone, enabling the preparation of catalyst libraries with fine‑tuned steric and electronic properties [2].

Application
Selection Property
Validation Focus
Axially chiral phosphine ligand synthesis
MOM lability + ortho‑lithiation compatibility
Stereochemical integrity during ligand assembly
Configurationally stable atropisomer building blocks
Rotational barrier stability
Racemization monitoring under synthesis conditions
Chiral dopant for ferroelectric liquid crystals
Conformational restriction and dipole moment
Spontaneous polarization assay context
Asymmetric oxidative coupling catalyst precursor
Late‑stage biphenol core access
Enantioselectivity under catalytic conditions
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